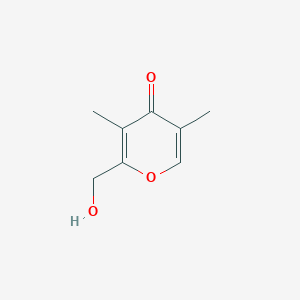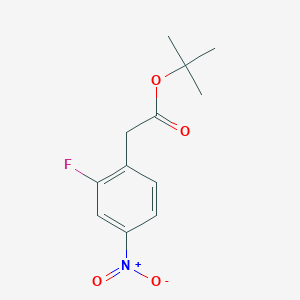
tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a fluorine atom, and a nitro group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate typically involves the esterification of 2-fluoro-4-nitrophenylacetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-4-nitrophenylacetic acid and tert-butyl alcohol under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Products like 2-fluoro-4-nitrophenylamine or 2-fluoro-4-nitrophenylthiol.
Reduction: 2-fluoro-4-aminophenylacetate.
Hydrolysis: 2-fluoro-4-nitrophenylacetic acid and tert-butyl alcohol.
Applications De Recherche Scientifique
tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate involves its interaction with various molecular targets depending on the type of reaction it undergoes. For example:
Nucleophilic Substitution: The fluorine atom is displaced by a nucleophile, forming a new bond with the nucleophile.
Reduction: The nitro group is reduced to an amino group through the transfer of electrons from the reducing agent.
Hydrolysis: The ester bond is cleaved by the addition of water, resulting in the formation of an acid and an alcohol.
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate can be compared with similar compounds such as:
t-Butyl 2-chloro-4-nitrophenylacetate: Similar structure but with a chlorine atom instead of fluorine.
t-Butyl 2-fluoro-4-aminophenylacetate: Similar structure but with an amino group instead of a nitro group.
t-Butyl 2-fluoro-4-nitrobenzoate: Similar structure but with a benzoate ester instead of a phenylacetate ester.
Propriétés
Formule moléculaire |
C12H14FNO4 |
|---|---|
Poids moléculaire |
255.24 g/mol |
Nom IUPAC |
tert-butyl 2-(2-fluoro-4-nitrophenyl)acetate |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-11(15)6-8-4-5-9(14(16)17)7-10(8)13/h4-5,7H,6H2,1-3H3 |
Clé InChI |
GQJRIUFRAGQVNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


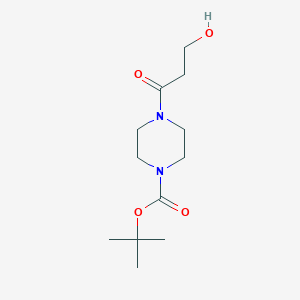
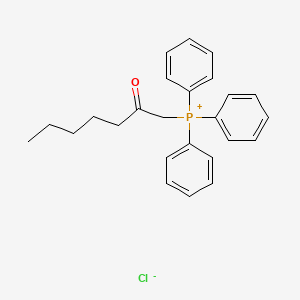
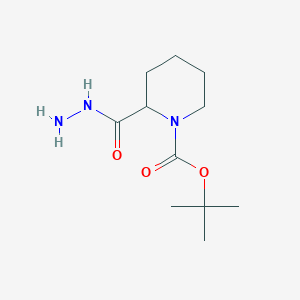

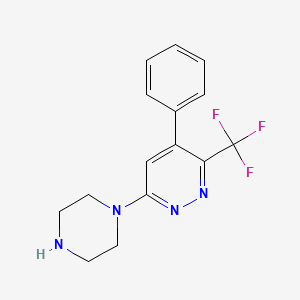

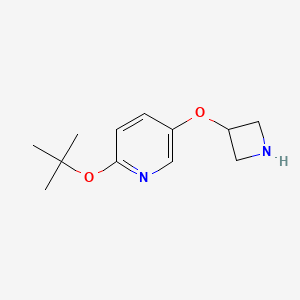

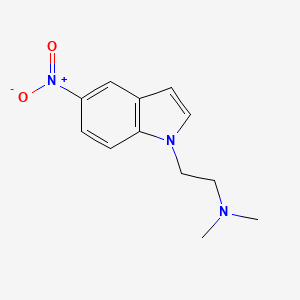
![4-[(Hydroxyimino)methyl]pyridin-2(1H)-one](/img/structure/B8530734.png)
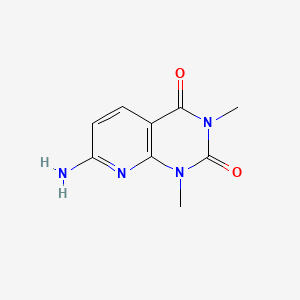
![Bis[4-(3-ethynylphenoxy)phenyl]methanone](/img/structure/B8530737.png)
![Ethyl 3-[(4-cyanophenyl)amino]-3-oxopropanoate](/img/structure/B8530741.png)
